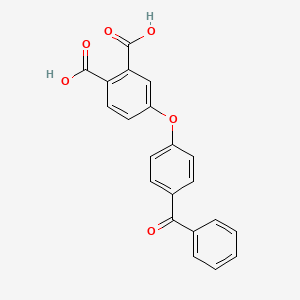

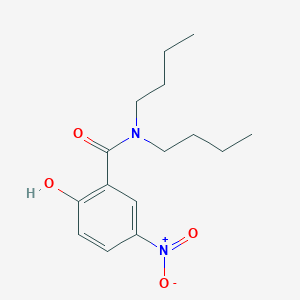

![molecular formula C18H23ClN4O B12466122 N-(4-{2-[(cyclopropylmethyl)amino]cyclopropyl}phenyl)-1-methylpyrazole-4-carboxamide hydrochloride](/img/structure/B12466122.png)

N-(4-{2-[(cyclopropylmethyl)amino]cyclopropyl}phenyl)-1-methylpyrazole-4-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

T-3775440 hydrochloride is an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a chromatin-modifying enzyme. This compound has shown significant potential in inhibiting the proliferation of various cancer cells, including small-cell lung cancer and acute myelogenous leukemia .

Métodos De Preparación

The synthesis of T-3775440 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving cyclopropylmethylamine and pyrazole derivatives .

Análisis De Reacciones Químicas

T-3775440 hydrochloride undergoes several types of chemical reactions, primarily focusing on its interaction with LSD1. The compound demonstrates irreversible inhibition of LSD1 by forming a covalent bond with the enzyme. This inhibition disrupts the interaction between LSD1 and other proteins, leading to changes in gene expression . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the covalent bond. The major product formed from these reactions is the inhibited LSD1 complex .

Aplicaciones Científicas De Investigación

T-3775440 hydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of cancer biology and epigenetics. Some of its key applications include:

Cancer Research: The compound has shown efficacy in inhibiting the proliferation of small-cell lung cancer and acute myelogenous leukemia cells by disrupting LSD1 interactions with critical transcription factors

Epigenetics: T-3775440 hydrochloride is used to study the role of LSD1 in gene regulation and chromatin remodeling.

Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting LSD1 in various cancers.

Mecanismo De Acción

T-3775440 hydrochloride exerts its effects by irreversibly inhibiting LSD1, a key enzyme involved in the demethylation of histone proteins. This inhibition disrupts the interaction between LSD1 and transcription factors such as GFI1B and INSM1, leading to changes in gene expression and cell differentiation . The molecular targets of T-3775440 hydrochloride include the SNAG domain proteins, which are critical for the transcriptional repression of neuroendocrine-associated genes .

Comparación Con Compuestos Similares

T-3775440 hydrochloride is unique in its irreversible inhibition of LSD1, distinguishing it from other LSD1 inhibitors that may exhibit reversible inhibition. Similar compounds include:

ORY-1001: Another LSD1 inhibitor with reversible inhibition properties.

GSK2879552: A reversible LSD1 inhibitor used in clinical trials for cancer treatment.

SP-2509: An LSD1 inhibitor with a different mechanism of action, targeting the enzyme’s cofactor binding site

T-3775440 hydrochloride stands out due to its irreversible inhibition mechanism, making it a potent and long-lasting inhibitor of LSD1.

Propiedades

Fórmula molecular |

C18H23ClN4O |

|---|---|

Peso molecular |

346.9 g/mol |

Nombre IUPAC |

N-[4-[2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H |

Clave InChI |

XYFPAGOQZFSLFH-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)

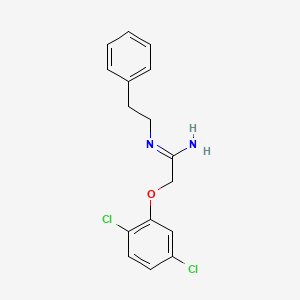

![4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12466059.png)

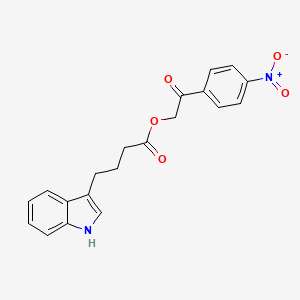

![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)

![Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)

![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)

![N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B12466082.png)

![1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione](/img/structure/B12466087.png)

![2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-5-nitroaniline](/img/structure/B12466091.png)